N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both indole and benzoyl groups, suggests potential biological activity and utility in various scientific fields.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-19-10-7-18(8-11-19)29-23(17-5-4-12-25-14-17)22(27-28-29)24(30)26-15-16-6-9-20(32-2)13-21(16)33-3/h4-14H,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZTAEFWOUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea typically involves the reaction of an appropriate indole derivative with a benzoyl chloride in the presence of a base to form the benzoyl-indole intermediate. This intermediate is then reacted with an isocyanate or a urea derivative to form the final product. Common reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis yields 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and 2,4-dimethoxybenzylamine.
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Basic hydrolysis produces the corresponding carboxylate salt and amine.
Example Conditions :
| Reactants | Conditions | Products | Reference |
|---|---|---|---|
| Compound + HCl (6 M) | Reflux, 12 hrs | Carboxylic acid + 2,4-dimethoxybenzylamine | |
| Compound + NaOH (10%) | 80°C, 8 hrs | Sodium carboxylate + 2,4-dimethoxybenzylamine |
Nucleophilic Substitution at the Triazole Ring
The triazole’s nitrogen atoms participate in alkylation and acylation reactions. For example:
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Alkylation with methyl iodide forms a quaternary ammonium salt at N-2.
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Acylation with acetyl chloride generates an N-acetyl derivative.
Observed Trends :
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Substitution occurs preferentially at the less sterically hindered N-2 position.
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Electron-withdrawing groups on the pyridine ring enhance reactivity .
Electrophilic Aromatic Substitution
The methoxyphenyl and pyridine groups direct electrophiles to specific positions:
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Nitration : Nitric acid targets the para position of the 4-methoxyphenyl group.
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Halogenation : Bromine in acetic acid substitutes at the pyridine’s 4-position.
Example Reaction :
Mechanism: Methoxy groups activate the ring via electron donation, favoring para substitution .
Oxidation and Reduction Reactions
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Oxidation : The 2,4-dimethoxybenzyl group oxidizes to a ketone using KMnO₄ under acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative.
Key Data :
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 2,4-Dimethoxyacetophenone derivative | 65% | |
| Reduction | H₂ (1 atm), Pd-C | Piperidine-substituted analog | 78% |
Coupling Reactions
The carboxamide participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by palladium catalysts:
Applications : Used to introduce fluorophores or bioactive aryl groups .
Complexation with Metal Ions
The pyridine and triazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable chelates.
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Example : Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Photochemical Reactions
UV irradiation induces dimerization via the triazole ring, forming cycloadducts. This reactivity is exploited in photoaffinity labeling studies .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, have demonstrated substantial antimicrobial properties. Research has shown that various triazole derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds with similar structures have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results in inhibiting growth .
Anticancer Properties
The triazole scaffold is recognized for its anticancer potential. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole compounds have been found to exhibit cytotoxic effects on cancer cell lines such as MKN-45 and H460, with IC50 values significantly lower than those of standard chemotherapeutics like sorafenib .
Anti-inflammatory Effects
Research has also suggested that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases .
Neuroprotective Effects
Emerging studies indicate that certain triazole derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to their neuroprotective capabilities .
Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular chemistry applications. Their ability to form hydrogen bonds and π-π interactions makes them suitable for designing new materials with specific functionalities .
Corrosion Inhibition
Triazole compounds have been explored as corrosion inhibitors in metal protection applications. Their effectiveness in forming protective films on metal surfaces helps prevent corrosion in various environments .
Antimicrobial Efficacy Study
A study by Hassan et al. evaluated a series of triazole derivatives against common pathogens such as E. coli and Bacillus subtilis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential as alternative antimicrobial agents .
Anticancer Activity Assessment
Qin et al.'s research focused on the synthesis of triazole-pyrimidine hybrids and their anticancer activities against several cell lines. The study revealed that these compounds displayed significant cytotoxicity with IC50 values indicating higher potency than existing treatments .
Neuroprotection Research
A recent investigation into the neuroprotective effects of triazole derivatives showed that they could reduce neuronal cell death induced by oxidative stress in vitro models. This finding opens avenues for further research into their therapeutic potential for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole and benzoyl groups may facilitate binding to hydrophobic pockets or active sites within these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(4-methylphenyl)urea: Similar structure with a different position of the methyl group.
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-chlorophenyl)urea: Similar structure with a chlorine substituent.
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methoxyphenyl)urea: Similar structure with a methoxy group.
Uniqueness
The uniqueness of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both indole and benzoyl groups may confer unique binding properties and potential for diverse applications.
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its significant role in medicinal chemistry. The triazole moiety contributes to various biological activities due to its ability to form hydrogen bonds and interact with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Compound A | E. coli | 15.6 µg/mL |
| Compound B | S. aureus | 31.25 µg/mL |
| Compound C | Klebsiella pneumoniae | 31.25 µg/mL |
These findings suggest that triazole derivatives can be optimized for enhanced antibacterial activity through structural modifications .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 9.6 ± 0.7 |
| CEM | 41 ± 3 |
The presence of a triazole ring significantly reduces the IC50 values compared to traditional amide bonds, indicating enhanced potency .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. The triazole ring is known to mimic bioisosteres of amide bonds, allowing it to engage effectively with biological targets such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
Study on Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated their broad-spectrum antimicrobial activity. The synthesized compounds were tested against multiple bacterial strains, revealing that modifications in the substituents led to enhanced bactericidal effects.
Study on Anticancer Properties
Another significant study focused on the anticancer potential of this compound showed promising results in inhibiting tumor growth in murine models. The study highlighted the importance of the triazole structure in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing the triazole core. Key steps include:
- Functionalizing the pyridine and methoxyphenyl precursors with azide and alkyne groups.
- Optimizing reaction conditions (e.g., solvent: DMF/water mix; catalyst: CuI; temperature: 60–80°C) to achieve >80% yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. How should researchers characterize this compound’s structural integrity post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtained) to resolve bond angles and torsional strain in the triazole ring. SHELXL is recommended for refinement .
Q. What are the primary challenges in analyzing this compound’s bioactivity in vitro?
- Methodology :
- Address solubility issues using DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity).
- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for receptor affinity).
- Cross-validate results with orthogonal techniques like SPR or ITC to mitigate false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology :
- Use SHELXL’s TWIN/BASF commands to model disorder in the 2,4-dimethoxyphenyl group.
- Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) .
- Compare thermal displacement parameters (ADPs) across multiple datasets to confirm anisotropic behavior .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this triazole derivative?
- Methodology :
- Systematically modify substituents (e.g., replace methoxy with halogen or alkyl groups) and assess changes in:
- Binding affinity : Radioligand displacement assays (e.g., using ³H-labeled analogs).
- Pharmacokinetics : LogP measurements (HPLC) and metabolic stability in liver microsomes.
- Use CoMFA or QSAR models to correlate substituent electronegativity with bioactivity .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using high-resolution receptor structures (PDB).
- Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability.
- Cross-reference with experimental data (e.g., mutagenesis studies) to confirm key interaction residues .
Data Contradiction and Validation
Q. Why might biological activity vary between batches of this compound?
- Methodology :
- Trace impurities (e.g., residual copper from CuAAC) can inhibit enzymes. Use ICP-MS to quantify metal content.
- Perform HPLC-UV/ELSD to detect byproducts (e.g., regioisomeric triazoles) and correlate with bioassay results .
Q. How to address discrepancies between computational predictions and experimental binding data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
